molecular formula C13H18ClN3O B15113847 2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B15113847
M. Wt: 267.75 g/mol
InChI Key: HFQXDMLWVRZJGQ-UHFFFAOYSA-N
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Description

This compound is a pyrazole-phenol hybrid with a molecular formula C13H18ClN3O and molecular weight 267.75 g/mol . Its structure includes:

  • A 1-ethyl-5-methylpyrazole ring substituted at position 4 with an aminomethyl group.
  • A phenol group attached via the aminomethyl linker.
  • A hydrochloride salt to enhance solubility and stability .

Key properties include:

Property Value
IUPAC Name 2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
Canonical SMILES CCN1C(=C(C=N1)NCC2=CC(=CC=C2)O)C.Cl
Solubility High in polar solvents due to hydrochloride salt
Bioactivity Potential antimicrobial, anti-inflammatory, and enzyme modulation properties .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-[[(1-ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16-10(2)12(9-15-16)14-8-11-6-4-5-7-13(11)17;/h4-7,9,14,17H,3,8H2,1-2H3;1H

InChI Key

HFQXDMLWVRZJGQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=CC=C2O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the reaction of 1-ethyl-5-methylpyrazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Positional Isomer: 3-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

  • Structural Difference: Phenol group at position 3 instead of 2.
  • Impact: Altered steric and electronic effects influence binding to biological targets (e.g., enzymes or receptors) .
Property Target Compound (2-substituted) 3-Substituted Isomer
Phenol Position Ortho (position 2) Meta (position 3)
Hydrogen Bonding Stronger intramolecular H-bonding Weaker interactions
Biological Activity Higher anti-inflammatory potency Moderate activity

Fluoroethyl-Substituted Analog: 2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

  • Structural Difference : Ethyl group replaced with 2-fluoroethyl on the pyrazole ring.
  • Impact :
    • Fluorine’s electronegativity increases metabolic stability and lipophilicity .
    • Enhanced binding to hydrophobic enzyme pockets, improving pharmacokinetics .
Property Target Compound (Ethyl) Fluoroethyl Analog
Substituent Ethyl (C2H5) 2-Fluoroethyl (C2H4F)
LogP ~1.5 ~2.1
Bioactivity Moderate enzyme inhibition Enhanced receptor affinity

Simplified Pyrazole Derivatives: 1-Methylpyrazole and 4-Aminopyrazole

  • Structural Differences: Lack phenol or ethyl/methyl groups.
  • Impact: 1-Methylpyrazole: Minimal bioactivity due to absence of functional groups; used as a synthetic precursor . 4-Aminopyrazole: Higher nucleophilicity but reduced stability compared to the target compound .
Compound Key Features Applications
Target Compound Phenol + ethyl/methyl pyrazole Drug development
1-Methylpyrazole Simple methyl substitution Ligand in catalysis
4-Aminopyrazole Free amino group Intermediate in synthesis

Methoxy-Substituted Analog: 4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride

  • Structural Differences: Methoxy group at phenol position 2; dimethylpyrazole.
  • Impact :
    • Methoxy group increases lipophilicity and alters π-π stacking interactions .
    • Dimethylpyrazole reduces steric hindrance, enhancing binding to flat enzyme surfaces .
Property Target Compound Methoxy Analog
Phenol Substituent -OH (position 2) -OCH3 (position 2)
Pyrazole Substituents 1-Ethyl, 5-methyl 1,5-Dimethyl
Therapeutic Potential Anti-inflammatory Improved CNS penetration

Key Research Findings

  • Synthetic Advantages : The target compound’s ethyl and methyl groups simplify synthesis compared to fluoroethyl analogs, which require hazardous fluorinating agents .
  • Biological Superiority : Demonstrates 30% higher antimicrobial activity than 3-substituted isomers due to optimized hydrogen bonding .
  • Stability : Hydrochloride salt form prevents degradation under physiological pH, unlike free-base analogs .

Biological Activity

2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a pyrazole ring and a phenolic hydroxyl group, this compound has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H18ClN3O
  • Molecular Weight : 267.75 g/mol
  • IUPAC Name : this compound

The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The following pathways are particularly relevant:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammation and cancer cell proliferation. Its interaction with enzymes such as dihydroorotate dehydrogenase (DHODH) has been documented, suggesting a role in modulating immune responses and cellular growth.
  • Signaling Pathways : It influences pathways related to inflammation and apoptosis, indicating anti-inflammatory and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have demonstrated that similar pyrazole structures can inhibit the growth of various pathogens, suggesting that this compound may share this activity.

Anticancer Potential

The compound's potential as an anticancer agent has been highlighted in several studies. It has been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival.

Study on Enzyme Inhibition

A study investigated the inhibition of DHODH by related pyrazole compounds, revealing that modifications to the pyrazole structure could enhance selectivity and potency against this target. The findings suggest that this compound may exhibit similar or improved inhibitory effects compared to known inhibitors like brequinar .

Antioxidant Properties

The phenolic component of the compound is known for its antioxidant capabilities. This property is crucial as it may help mitigate oxidative stress within biological systems, contributing to its overall therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-Ethyl-3-methylpyrazoleLacks phenolic groupBasic pyrazole structure
4-Hydroxy-3-methylphenylpyrazoleDifferent substituents on pyrazoleContains hydroxyl group on phenyl
3-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenolSimilar structure but different position of hydroxylVariation in substitution pattern

The combination of both phenolic and pyrazole moieties in this compound provides unique chemical reactivity and biological activity not present in other similar compounds.

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